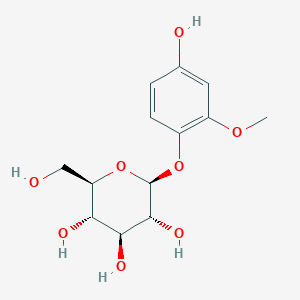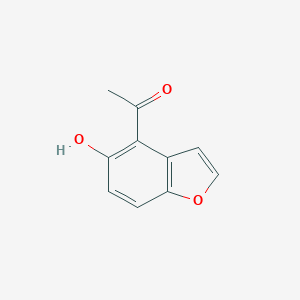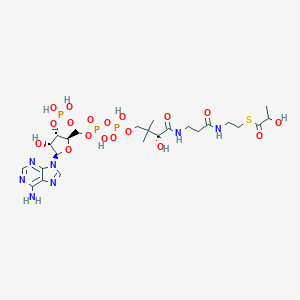![molecular formula C18H16N4O2S2 B156040 N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide CAS No. 1908-97-0](/img/structure/B156040.png)
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiazolidinone ring, and a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-pyridinecarboxylic acid chloride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a component in the synthesis of novel polymers.
Biology: The compound’s interactions with biological macromolecules are of interest for developing new biochemical assays.
Wirkmechanismus
The mechanism of action of N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of signal transduction pathways critical for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinamide: Similar in structure but lacks the thiazolidinone ring.
N-Phenylisonicotinamide: Contains a phenyl group instead of the dimethylaminophenyl group.
Uniqueness
The uniqueness of N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
1908-97-0 |
|---|---|
Molekularformel |
C18H16N4O2S2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-21(2)14-5-3-12(4-6-14)11-15-17(24)22(18(25)26-15)20-16(23)13-7-9-19-10-8-13/h3-11H,1-2H3,(H,20,23)/b15-11- |
InChI-Schlüssel |
QXSMCHBIZWTKRF-PTNGSMBKSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Synonyme |
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



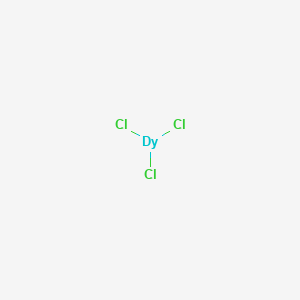
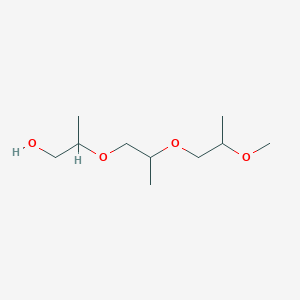



![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
